molecular formula C13H7Cl2FO B6286880 2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624416-83-5

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286880
CAS No.: 2624416-83-5
M. Wt: 269.09 g/mol
InChI Key: HUMYPRAKCCWDSL-UHFFFAOYSA-N
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Description

2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an aldehyde functional group

Safety and Hazards

The safety data sheet for 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Biphenyl compounds are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions for “2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde” could involve further exploration of its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity. It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,4-Dichloro-3-fluoronitrobenzene
  • 2,4-Dichloro-3-fluoro-[1,1’-biphenyl]-3-carboxylic acid
  • 1-(3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-yl)-cyclopropanecarboxylic acid

Comparison:

Properties

IUPAC Name

3-chloro-4-(4-chloro-3-fluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-11-4-2-9(6-13(11)16)10-3-1-8(7-17)5-12(10)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMYPRAKCCWDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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